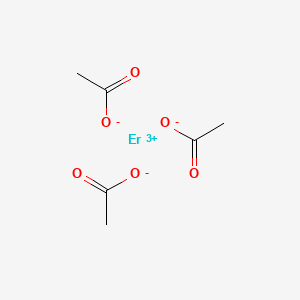![molecular formula C10H22O2Si B3423473 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal CAS No. 304004-78-2](/img/structure/B3423473.png)
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal
描述
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic synthesis as protecting groups for alcohols due to their stability under various reaction conditions and their ease of removal. This compound, in particular, is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which provides enhanced stability compared to other silyl ethers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal typically involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl+Base→R-O-TBDMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are used to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions further improves the efficiency of the process.
化学反应分析
Types of Reactions
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols.
科学研究应用
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic synthesis, where selective reactivity is required.
相似化合物的比较
Similar Compounds
Trimethylsilyl ether (TMS): Less stable compared to TBDMS ethers.
Triethylsilyl ether (TES): Offers moderate stability.
Triisopropylsilyl ether (TIPS): Provides higher stability but is bulkier.
Tert-butyldiphenylsilyl ether (TBDPS): Highly stable and often used for protecting more hindered alcohols.
Uniqueness
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal is unique due to its balance of stability and ease of removal. The tert-butyldimethylsilyl group provides significant resistance to hydrolysis and oxidation, making it suitable for a wide range of synthetic applications. Additionally, the compound’s relatively small size compared to other bulky silyl ethers allows for easier handling and manipulation in laboratory settings.
属性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQVPLXSFLMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304004-78-2 | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


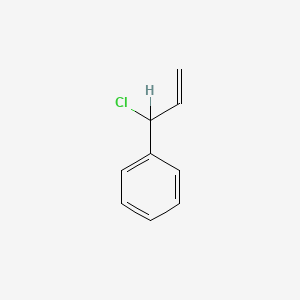
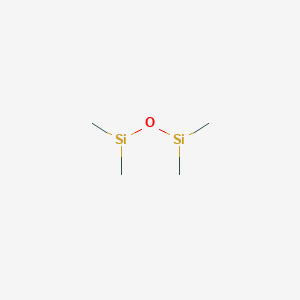
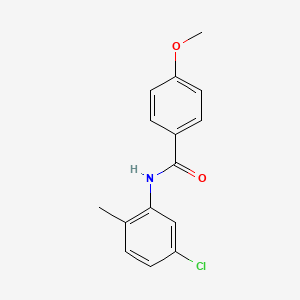
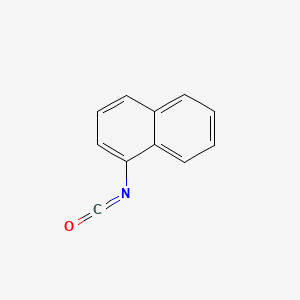

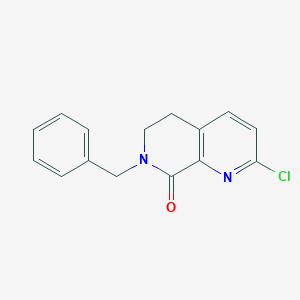
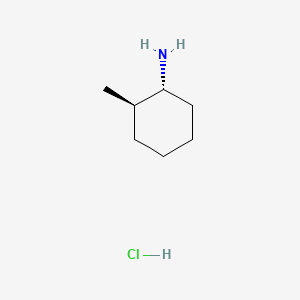
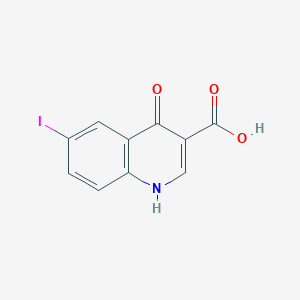
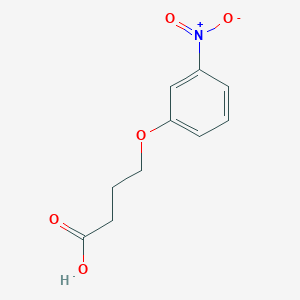
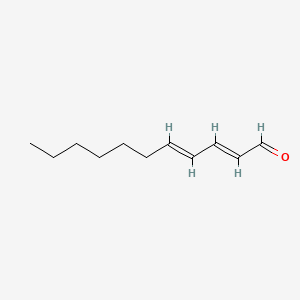
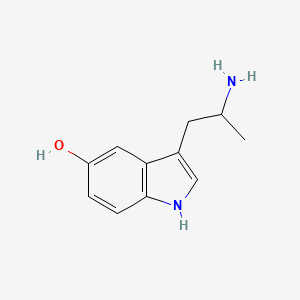
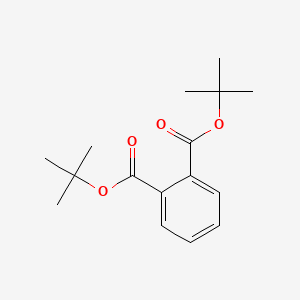
![Copper[ii] 2-pyrazinecarboxylate](/img/structure/B3423489.png)
